The compound can be synthesized through several methods, primarily involving the formation of the tetrazole ring followed by the introduction of other functional groups. It is classified as an organic compound with potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves multiple steps:
These methods allow for the efficient synthesis of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, which can be scaled up for industrial production.
The molecular formula for 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is , with a molecular weight of approximately 283.26 g/mol. The structure features:
The canonical SMILES representation is C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)F
, indicating the arrangement of atoms within the molecule.
2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can participate in various chemical reactions:
These reactions enhance its utility in synthetic organic chemistry and medicinal applications.
The mechanism of action for 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the fluorine atom and tetrazole ring contributes to its binding affinity, potentially leading to inhibition or activation of certain pathways involved in disease processes. Research indicates that compounds containing tetrazole rings exhibit significant pharmacological activities, making this compound a candidate for further investigation in drug development.
The physical properties include:
Chemical properties include:
Property | Value |
---|---|
Molecular Formula | C14H15FN4O |
Molecular Weight | 283.26 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
These properties are essential for understanding its behavior in various chemical environments and potential applications.
The applications of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide are diverse:
This compound's unique structure and properties make it a valuable candidate for further research and development across multiple scientific disciplines.
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3